molecular formula C33H36O9 B11932767 methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate

methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate

Cat. No.: B11932767
M. Wt: 576.6 g/mol
InChI Key: FUWHPWXSVUDXDS-NCZSDFTMSA-N
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Description

Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[147102,602,1408,13010,12017,19020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific functional groups and the overall molecular structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the final products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate has various scientific research applications, including:

    Chemistry: Used as a model compound for studying complex molecular structures and reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Shizukaol E: A compound with a similar molecular structure and potential biological activities.

    Methyl (2Z)-2-[(2R,8S,9R,10S,12R,13S,14S,16S,17S,19R,20S,21R)-9-(acetyloxymethyl)-16,21-dihydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate: Another compound with a closely related structure and similar chemical properties.

Uniqueness

Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[147102,602,1408,13010,12017,19020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate stands out due to its unique molecular structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C33H36O9

Molecular Weight

576.6 g/mol

IUPAC Name

methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate

InChI

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1

InChI Key

FUWHPWXSVUDXDS-NCZSDFTMSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C

Origin of Product

United States

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